molecular formula C7H14O2 B13951556 6-Hydroxyheptan-2-one CAS No. 72693-12-0

6-Hydroxyheptan-2-one

Cat. No.: B13951556
CAS No.: 72693-12-0
M. Wt: 130.18 g/mol
InChI Key: PEJCZILHONLFGW-UHFFFAOYSA-N
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Description

6-Hydroxyheptan-2-one (IUPAC name: heptan-2-one-6-ol) is a seven-carbon ketone-alcohol with a hydroxyl group (-OH) at the sixth carbon and a ketone group (C=O) at the second carbon. Its molecular formula is C₇H₁₄O₂, and molecular weight is 130.19 g/mol.

Properties

CAS No.

72693-12-0

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

6-hydroxyheptan-2-one

InChI

InChI=1S/C7H14O2/c1-6(8)4-3-5-7(2)9/h6,8H,3-5H2,1-2H3

InChI Key

PEJCZILHONLFGW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxyheptan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with an appropriate aldehyde, followed by reduction and hydrolysis. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to facilitate the condensation reaction. The resulting product is then reduced using a reducing agent like sodium borohydride, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial methods may also utilize continuous flow reactors to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyheptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxyheptan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 6-Hydroxyheptan-2-one, enabling comparative analysis of their properties and applications.

7-Hydroxyheptan-2-one

  • CAS: Not explicitly provided (see ).
  • Molecular Formula : C₇H₁₄O₂ (same as this compound).
  • Key Differences: Structural isomerism: The hydroxyl group is at the seventh carbon instead of the sixth. Reactivity: Positional isomerism may lead to differences in intramolecular hydrogen bonding and oxidation behavior.

6-Methyl-5-Hepten-2-One

  • CAS : 110-93-0.
  • Molecular Formula : C₈H₁₄O.
  • Molecular Weight : 126.2 g/mol.
  • Key Differences :
    • Functional groups: Contains a conjugated ketone and a double bond (C=C) at positions 5–6, unlike the hydroxyl group in this compound.
    • Reactivity: The α,β-unsaturated ketone structure allows for Michael addition or Diels-Alder reactions, which are absent in this compound.
    • Applications: Used in flavorings and fragrances due to its citrus-like odor.

7-Phenyl-6-Hepten-2-one

  • CAS : 57238-66-1.
  • Molecular Formula : C₁₃H₁₆O.
  • Molecular Weight : 188.27 g/mol.
  • Key Differences :
    • Substituents: A phenyl group at the seventh carbon introduces aromaticity and steric bulk.
    • Reactivity: The phenyl group enhances stability via resonance but reduces solubility in polar solvents compared to this compound.
    • Applications: Likely used in specialty polymers or as a chiral intermediate.

6-Methyl-3-(Propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one

  • CAS : 5945-46-0.
  • Molecular Formula : C₁₀H₁₂O₂.
  • Molecular Weight : 164.20 g/mol.
  • Key Differences: Structure: A bicyclic compound with an epoxy group (7-oxabicyclo) and a methyl-isopropylidene substituent. Reactivity: The strained bicyclic system increases susceptibility to ring-opening reactions, unlike the linear structure of this compound. Applications: Potential use in agrochemicals or as a synthetic intermediate for terpene derivatives.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound Not provided C₇H₁₄O₂ 130.19 Ketone, alcohol Organic synthesis, fragrances
7-Hydroxyheptan-2-one Not provided C₇H₁₄O₂ 130.19 Ketone, alcohol Isomer-specific reactions
6-Methyl-5-Hepten-2-One 110-93-0 C₈H₁₄O 126.20 α,β-unsaturated ketone Flavorings, fragrances
7-Phenyl-6-Hepten-2-one 57238-66-1 C₁₃H₁₆O 188.27 Ketone, alkene, phenyl Polymers, chiral intermediates
Bicyclic derivative 5945-46-0 C₁₀H₁₂O₂ 164.20 Epoxy, bicyclic ketone Agrochemicals, terpene synthesis

Research Findings and Insights

  • Reactivity :

    • This compound’s alcohol group can undergo oxidation to form a diketone, while its ketone group is amenable to nucleophilic additions (e.g., Grignard reactions). In contrast, the α,β-unsaturated ketone in 6-Methyl-5-Hepten-2-One favors electrophilic additions.
    • The phenyl group in 7-Phenyl-6-Hepten-2-one stabilizes the compound via conjugation but complicates hydrogenation reactions due to steric hindrance.
  • Synthetic Utility :

    • The bicyclic compound (CAS 5945-46-0) serves as a scaffold for synthesizing terpene-like molecules, leveraging its strained ring for regioselective reactions.
    • This compound’s bifunctionality makes it a candidate for synthesizing lactones or cyclic ethers via intramolecular esterification.

Biological Activity

6-Hydroxyheptan-2-one is an organic compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H14O2, featuring a hydroxyl group (-OH) and a ketone group (C=O) within its structure. This dual functionality allows it to participate in various chemical reactions, influencing its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. Antioxidants neutralize free radicals, potentially reducing the risk of chronic diseases.

  • Study Findings : A study investigating the antioxidant effects of various hydroxy compounds demonstrated that this compound significantly scavenged free radicals, highlighting its potential as a natural antioxidant agent .

2. Antimicrobial Effects

The compound has also been studied for its antimicrobial properties . Preliminary findings suggest that it may inhibit the growth of certain bacteria and fungi.

  • Case Study : In vitro assays showed that this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential utility in developing antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and nucleophilic addition reactions. The hydroxyl group can form stable interactions with proteins and nucleic acids, potentially altering their functions.

Key Mechanisms Include:

  • Enzyme Modulation : The compound may modulate enzyme activities by altering substrate binding or enzyme conformation.
  • Receptor Interaction : It can influence receptor-mediated signaling pathways, which are critical for various physiological responses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
This compoundC7H14O2Antioxidant, Antimicrobial
7-Hydroxyheptan-2-oneC7H14O3Antioxidant
2-HeptanoneC7H14OLimited biological activity

This table illustrates how the presence of the hydroxyl group in this compound enhances its biological activities compared to its analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For instance:

  • Synthesis of Derivatives : Researchers have synthesized various derivatives to improve solubility and bioavailability while maintaining or enhancing antioxidant and antimicrobial properties .

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